N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a thiadiazole ring, an azetidine ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring is often formed through cyclization reactions involving azetidinone intermediates. The benzoxazole ring can be synthesized by cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzoxazole ring can be reduced to amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups on the benzoxazole ring can yield amines .
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiadiazole ring can interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death . The benzoxazole ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring and has similar biological activity.
1,3,4-Oxadiazole Derivatives: These compounds have a similar structure and are known for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: These compounds share the benzoxazole ring and have been studied for their antibacterial and antifungal activities.
Uniqueness
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to its combination of three different ring systems, which may confer a broader range of biological activities and chemical reactivities compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N5OS |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H13N5OS/c1-8-16-17-13(20-8)18-6-9(7-18)14-12-15-10-4-2-3-5-11(10)19-12/h2-5,9H,6-7H2,1H3,(H,14,15) |
InChI Key |
XUFVLEFPGBSVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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